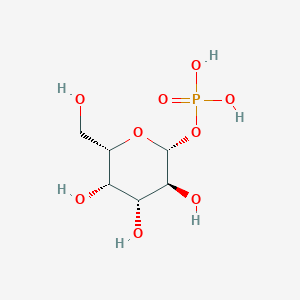
beta-L-galactose 1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-L-galactose 1-phosphate: is a compound with the chemical formula C6H13O9P . It is a derivative of L-galactose, where a phosphate group is attached to the first carbon atom of the sugar molecule. This compound plays a significant role in various biological processes, particularly in the metabolism of galactose.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-L-galactose 1-phosphate can be synthesized through enzymatic methods. One common approach involves the use of galactokinase , an enzyme that catalyzes the phosphorylation of L-galactose to produce this compound . The reaction typically requires ATP as a phosphate donor and occurs under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce galactokinase, which then converts L-galactose to this compound .
Chemical Reactions Analysis
Types of Reactions: Beta-L-galactose 1-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce galactonic acid derivatives.
Reduction: Reduction reactions can convert it into sugar alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Galactonic acid derivatives.
Reduction: Sugar alcohols such as galactitol.
Substitution: Various alkylated galactose derivatives.
Scientific Research Applications
Beta-L-galactose 1-phosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Medicine: Research on this compound contributes to understanding and developing treatments for metabolic diseases.
Industry: It is used in the production of bioactive compounds and as a substrate in enzymatic assays.
Mechanism of Action
Beta-L-galactose 1-phosphate exerts its effects primarily through its role in the Leloir pathway , a metabolic pathway for the conversion of galactose to glucose-1-phosphate . The key enzyme involved is galactokinase , which phosphorylates L-galactose to form this compound. This compound then undergoes further enzymatic reactions to produce glucose-1-phosphate, which can enter glycolysis or glycogenesis pathways.
Comparison with Similar Compounds
Beta-D-galactose 1-phosphate: An enantiomer of beta-L-galactose 1-phosphate with similar chemical properties but different biological roles.
Alpha-L-galactose 1-phosphate: Another isomer with the phosphate group in the alpha configuration.
Galactose: The parent sugar molecule without the phosphate group.
Uniqueness: this compound is unique due to its specific configuration and role in the Leloir pathway. Its ability to be phosphorylated by galactokinase and participate in galactose metabolism distinguishes it from other similar compounds .
Properties
Molecular Formula |
C6H13O9P |
|---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3+,4+,5-,6+/m0/s1 |
InChI Key |
HXXFSFRBOHSIMQ-SXUWKVJYSA-N |
Isomeric SMILES |
C([C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


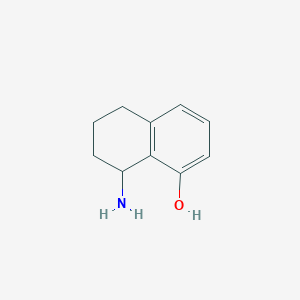
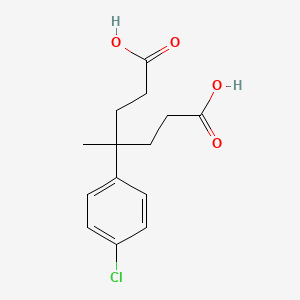
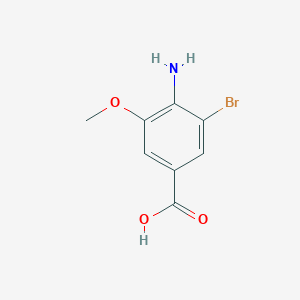
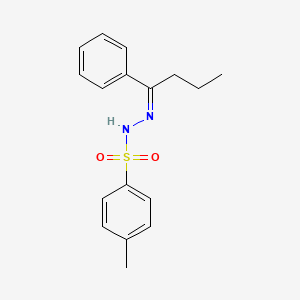
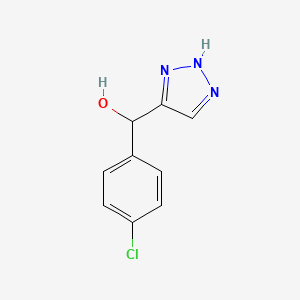
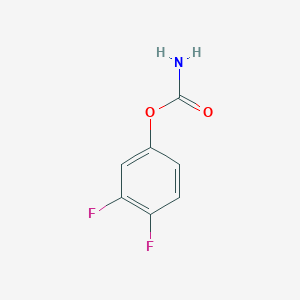
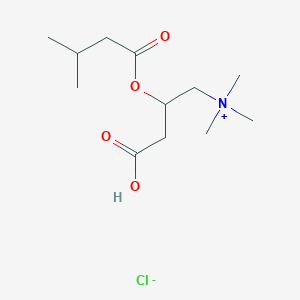
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate](/img/structure/B12843581.png)
![3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate](/img/structure/B12843601.png)
![N-[(2-Chlorophenyl)methyl]glycine ethyl ester](/img/structure/B12843602.png)
![5-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B12843608.png)
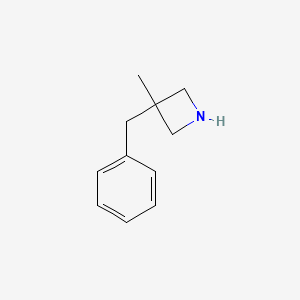

![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B12843617.png)
